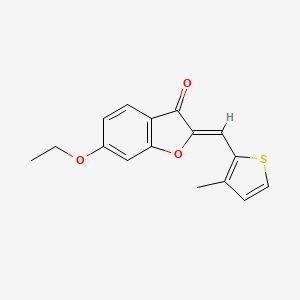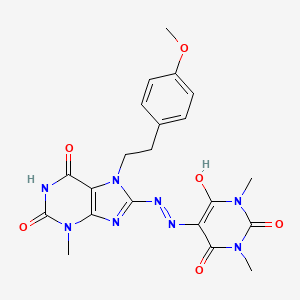![molecular formula C15H12BrN3O2S B2992215 Ethyl 3-[[5-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-cyanoprop-2-enoate CAS No. 1024726-41-7](/img/structure/B2992215.png)
Ethyl 3-[[5-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-cyanoprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a thiazole ring, a bromophenyl group, an amino group, and a cyanopropenoate group . Thiazoles are heterocyclic compounds that have been found in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazole derivatives can be synthesized from various precursors . For instance, 4-Bromophenylacetic acid, a component of this compound, can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The bromophenyl group is a derivative of phenylacetic acid containing a bromine atom .Chemical Reactions Analysis
Although specific reactions involving this compound were not found, thiazole derivatives have been reported to exhibit various biological activities, which could suggest potential reactivity .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals in the body, which may reduce oxidative stress and potentially prevent chronic diseases.
Analgesic Activity
Thiazole compounds have been reported to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain medications.
Anti-inflammatory Activity
Thiazole derivatives have shown anti-inflammatory effects . They could be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial Activity
Thiazole compounds have demonstrated antimicrobial activity against both bacterial (Gram positive and Gram negative) and fungal species . This suggests potential use in the development of new antimicrobial drugs.
Antiviral Activity
Some thiazole derivatives have shown anti-HIV activity . They could potentially be used in the treatment of HIV/AIDS.
Diuretic Activity
Thiazole compounds have been found to have diuretic effects . This means they could help increase the amount of water and salt expelled from the body as urine.
Anticonvulsant Activity
Thiazole derivatives have demonstrated anticonvulsant properties . They could potentially be used in the treatment of epilepsy and other conditions characterized by seizures.
Antitumor or Cytotoxic Activity
Thiazole compounds have shown antitumor and cytotoxic activities . They have been found to be effective against various human tumor cell lines, suggesting potential use in cancer treatment .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-[[5-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S/c1-2-21-14(20)11(7-17)8-18-15-19-9-13(22-15)10-3-5-12(16)6-4-10/h3-6,8-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZXHISJDAVHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC=C(S1)C2=CC=C(C=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2992132.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2992134.png)
![4-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B2992137.png)
![1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2992139.png)

![5-[(4-Ethoxyphenyl)amino]-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2992144.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2992147.png)

![N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2992149.png)
![1-methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2992151.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylthio)benzamide](/img/structure/B2992153.png)

![N-(2,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)